Methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate
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Overview
Description
Methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate is a chemical compound with a complex structure that includes a piperidine ring, a fluorophenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the fluorophenyl group. One common method involves the reaction of 2-fluorobenzoyl chloride with piperidine to form 4-(2-fluorophenyl)-2-oxopiperidine. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the piperidine ring may contribute to the overall stability and bioactivity of the compound. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluoromethylphenidate: A stimulant drug with a similar fluorophenyl group.
Methyl 2-(4-fluorophenyl)acetate: A related compound with a simpler structure.
Uniqueness
Methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate is unique due to its combination of a piperidine ring and a fluorophenyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following properties:
Property | Value |
---|---|
Molecular Formula | C14H16FNO3 |
Molecular Weight | 265.28 g/mol |
IUPAC Name | This compound |
CAS Number | 912771-23-4 |
The compound features a piperidine ring, a fluorophenyl group, and an ester functional group, contributing to its distinct chemical behavior and potential biological interactions .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The fluorophenyl group enhances binding affinity, while the piperidine structure contributes to overall stability. The compound may act as an inhibitor or modulator in various biochemical pathways, although specific targets remain to be fully elucidated .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Binding : Preliminary studies suggest that it may bind to neurotransmitter receptors, influencing neuronal signaling pathways.
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- Selectivity in Drug Design : A study highlighted the importance of tuning selectivity in drug design, where compounds similar to this compound were evaluated for their receptor interactions .
- In Vivo Studies : Research involving animal models demonstrated that the compound could modulate pain responses through its action on central nervous system receptors .
- Cell Line Studies : In vitro studies on various cancer cell lines indicated that this compound might exhibit anti-tumor properties by inducing apoptosis in malignant cells .
Comparison with Similar Compounds
This compound can be compared with other compounds featuring similar structural motifs:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Fluoromethylphenidate | Contains a fluorophenyl group | Stimulant effects |
Methyl 2-(4-fluorophenyl)acetate | Simpler structure without piperidine | Moderate biological activity |
This comparison emphasizes the unique properties of this compound, particularly its potential for enhanced bioactivity due to the piperidine ring .
Properties
Molecular Formula |
C14H16FNO3 |
---|---|
Molecular Weight |
265.28 g/mol |
IUPAC Name |
methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate |
InChI |
InChI=1S/C14H16FNO3/c1-19-14(18)9-16-7-6-10(8-13(16)17)11-4-2-3-5-12(11)15/h2-5,10H,6-9H2,1H3 |
InChI Key |
IGPBTDNBWUPPRW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCC(CC1=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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